![molecular formula C16H25NO B7996666 3-((Dibutylamino)methyl)benzaldehyde](/img/structure/B7996666.png)
3-((Dibutylamino)methyl)benzaldehyde
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Overview
Description
3-((Dibutylamino)methyl)benzaldehyde is an organic compound with the molecular formula C16H25NO. It is a benzaldehyde derivative where the aldehyde group is substituted with a dibutylaminomethyl group at the meta position. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Dibutylamino)methyl)benzaldehyde can be achieved through a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents . The reaction conditions typically involve the use of organolithium reagents and transition metal catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of green chemistry are often applied to minimize waste and reduce the environmental impact of the synthesis process. This includes the use of cheaper and more reactive organometallic reagents as coupling partners in combination with carbonyl functional groups .
Chemical Reactions Analysis
Types of Reactions
3-((Dibutylamino)methyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Electrophiles: Halogens (Cl2, Br2), nitronium ion (NO2+).
Major Products
The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-((Dibutylamino)methyl)benzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-((Dibutylamino)methyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The dibutylaminomethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: A simpler aldehyde with a single formyl group attached to a benzene ring.
4-((Dibutylamino)methyl)benzaldehyde: A structural isomer with the dibutylaminomethyl group at the para position.
2-((Dibutylamino)methyl)benzaldehyde: Another isomer with the dibutylaminomethyl group at the ortho position.
Uniqueness
3-((Dibutylamino)methyl)benzaldehyde is unique due to the specific positioning of the dibutylaminomethyl group at the meta position, which can influence its reactivity and interaction with other molecules. This structural feature can result in distinct chemical and biological properties compared to its isomers .
Biological Activity
3-((Dibutylamino)methyl)benzaldehyde is an organic compound characterized by its unique structure, which includes a dibutylamino group attached to a benzaldehyde moiety. This configuration influences its biological activity, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
- Molecular Formula : C_{15}H_{23}N
- Molecular Weight : Approximately 233.36 g/mol
- Functional Groups : Aromatic aldehyde and dibutylamino group
The presence of the dibutylamino group enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with various cellular targets.
Biological Activities
Research indicates that compounds with dibutylamino substituents often exhibit diverse biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Anticancer Properties : The interaction of dibutylamino derivatives with biological targets suggests potential for anticancer applications.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, inhibiting their function.
- Protein-Ligand Interactions : Its lipophilic nature allows it to engage with cellular components, influencing signaling pathways.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound stands out among related compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Dimethylaminobenzaldehyde | Dimethylamino group at para position | More polar due to additional methyl groups |
2-(Diethylamino)benzaldehyde | Diethylamino group at ortho position | Different steric effects due to ethyl groups |
3-(Dimethylaminomethyl)benzaldehyde | Dimethylamino group at meta position | Similar reactivity but different positional effects |
The unique combination of the dibutylamino substituent and its position on the benzene ring contributes to distinct physical properties and biological interactions compared to similar compounds.
Case Studies and Research Findings
-
Antimicrobial Efficacy : In studies evaluating antimicrobial properties, compounds similar to this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those for standard antibiotics, suggesting a potentiating effect.
Compound MIC (μg/mL) Target Organisms This compound 256 Staphylococcus aureus Benzaldehyde 850 Bacillus anthracis 2-(n-Butylthio)benzaldehyde 500 Pantoea conspicua - Anticancer Activity : Preliminary studies have indicated that derivatives of this compound may inhibit tumor growth in various cancer cell lines. For example, research involving human breast cancer cells showed that similar compounds reduced levels of vascular endothelial growth factor (VEGF), which is critical for tumor angiogenesis.
Properties
IUPAC Name |
3-[(dibutylamino)methyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-3-5-10-17(11-6-4-2)13-15-8-7-9-16(12-15)14-18/h7-9,12,14H,3-6,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOMVOWRXOGYHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC1=CC(=CC=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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